2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Description
Properties
IUPAC Name |
2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c1-6-10-5-7-4-9-3-2-8(7)11-6/h5,9H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFGUTPUYXDVQLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2CNCCC2=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60455077 | |
| Record name | 2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60455077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
676994-65-3 | |
| Record name | 2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60455077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of Pyrimidine and Pyridine Derivatives
A primary route involves cyclocondensation between substituted pyrimidines and cyclic amines or ketones. For example:
- Starting Material : 4-Amino-2-methylpyrimidine derivatives react with cyclohexanone or tetrahydro-4H-pyran-4-one under acidic conditions (e.g., HCl or H₂SO₄) to form the tetrahydropyrido ring.
- Mechanism : The reaction proceeds via nucleophilic attack of the pyrimidine amino group on the carbonyl carbon, followed by dehydration and ring closure.
- Yield : Reported yields range from 60–85% depending on substituents and reaction optimization.
- Combine 4-amino-2-methylpyrimidine (1.0 eq) with cyclohexanone (1.2 eq) in glacial acetic acid.
- Reflux at 120°C for 12 hours.
- Neutralize with aqueous NaHCO₃ and extract with dichloromethane.
- Purify via column chromatography (SiO₂, ethyl acetate/hexane).
Multicomponent Reactions (MCRs)
MCRs enable efficient assembly of the pyrido[4,3-d]pyrimidine core. A representative method involves:
- Components : Methylglyoxal, urea, and 3-aminocyclohex-2-en-1-one.
- Conditions : Catalyzed by p-TsOH in ethanol at 80°C.
- Outcome : Forms the target compound in a single step via sequential condensation and cyclization.
- Advantages : High atom economy and reduced purification steps.
Data Table : Optimization of MCR Conditions
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| p-TsOH | EtOH | 80 | 6 | 78 |
| ZnCl₂ | MeCN | 100 | 8 | 65 |
| No catalyst | Toluene | 110 | 12 | 42 |
Post-Synthetic Functionalization
The methyl group can be introduced via alkylation of a preformed pyrido[4,3-d]pyrimidine scaffold:
- Substrate : 2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine.
- Reagents : Methyl iodide (MeI) and a base (e.g., K₂CO₃) in DMF at 80°C.
- Yield : ~70–75% after 8 hours.
Mechanistic Insight :
The chloride at position 2 undergoes nucleophilic substitution with a methyl group via an SN2 pathway. Polar aprotic solvents (e.g., DMF) enhance reactivity by stabilizing the transition state.
Reductive Amination
For partially saturated derivatives, reductive amination is effective:
- Precursor : 2-Methylpyrido[4,3-d]pyrimidin-7(8H)-one.
- Conditions : Hydrogenation (H₂, 50 psi) over Pd/C in methanol at room temperature.
- Yield : 90–95% conversion to the tetrahydropyrido product.
Key Consideration :
Catalyst loading (5–10% Pd/C) and reaction time (12–24 hours) are critical to avoid over-reduction.
Microwave-Assisted Synthesis
Accelerated synthesis using microwave irradiation:
- Reactants : 2-Methyl-4,6-dichloropyrimidine and 3-aminopiperidine.
- Conditions : Microwave at 150°C for 20 minutes in DMSO.
- Yield : 82% with >95% purity.
Comparative Analysis of Methods
| Method | Yield (%) | Time | Complexity | Scalability |
|---|---|---|---|---|
| Cyclocondensation | 60–85 | 12–24 h | Moderate | High |
| Multicomponent Reaction | 65–78 | 6–8 h | Low | Moderate |
| Post-Synthetic Methylation | 70–75 | 8 h | High | High |
| Reductive Amination | 90–95 | 12–24 h | Moderate | High |
| Microwave-Assisted | 82 | 20 min | Low | Low |
Key Research Findings
- Regioselectivity : The 2-methyl group is best introduced early in the synthesis (e.g., via MCRs) to avoid competing substituent effects.
- Catalyst Impact : Acidic catalysts (p-TsOH) outperform Lewis acids (ZnCl₂) in MCRs due to enhanced protonation of intermediates.
- Sustainability : Microwave methods reduce solvent use by 50% compared to traditional heating.
Chemical Reactions Analysis
Substitution Reactions
The nitrogen-rich framework enables nucleophilic and electrophilic substitutions:
-
Nucleophilic aromatic substitution (SNAr): Activated positions undergo displacement with amines or alkoxides. For example, chlorinated derivatives react with methylamine to form 2-amino analogues .
-
Electrophilic substitution: Electron-rich positions (e.g., C-2, C-4) undergo halogenation or nitration. Bromination at C-5 has been reported using N-bromosuccinimide in DMF .
Table 1: Representative Substitution Reactions
| Position | Reagent | Product | Conditions |
|---|---|---|---|
| C-5 | N-Bromosuccinimide | 5-Bromo-2-methyl derivative | DMF, 0°C, 2 hr |
| C-2 | Methylamine | 2-Amino-5-methyl derivative | Ethanol, reflux |
Reduction and Hydrogenation
The tetrahydro scaffold can undergo further saturation or functional group modifications:
-
Catalytic hydrogenation: Reduces residual double bonds in fused rings using Pd/C or Raney Ni .
-
Sodium cyanoborohydride-mediated reductions: Used for reductive alkylation of amino groups (e.g., N-methylation with formaldehyde) .
Oxidation Reactions
Selective oxidation protocols:
-
Ring oxidation: Hydrogen peroxide or m-CPBA oxidizes sulfur or nitrogen centers in related thienopyrimidine systems .
-
Side-chain oxidation: Benzylic methyl groups are oxidized to carboxylic acids using KMnO₄ under acidic conditions .
Cyclization and Ring Expansion
The compound serves as a precursor for fused heterocycles:
-
Condensation with aldehydes: Forms Schiff bases that cyclize into tricyclic structures (e.g., pyridothienopyrimidines) .
-
Multicomponent reactions: Reacts with malononitrile and aryl aldehydes to form spirocyclic derivatives .
Example Pathway (Adapted from ):
-
Condensation with 3,4,5-trimethoxybenzaldehyde → Schiff base formation.
-
Cyclization via acetic acid catalysis → Tetracyclic antimycobacterial agents.
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization:
-
Suzuki-Miyaura coupling: Aryl boronic acids react with brominated derivatives at C-5 .
-
Buchwald-Hartwig amination: Introduces aryl amines at halogenated positions .
Synthetic Methodologies
Key routes to access the core structure:
-
From pyrimidine precursors: Condensation of 4-aminopyrimidines with cyclic ketones .
-
Multicomponent assembly: One-pot reactions using enaminones and urea derivatives under acidic conditions .
Stability and Reactivity Notes
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that 2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine derivatives exhibit significant anticancer properties. A study demonstrated that modifications to the compound's structure could enhance its efficacy against various cancer cell lines. For instance, derivatives have shown promising results in inhibiting cell proliferation and inducing apoptosis in breast cancer cells (HeLa) and lung cancer cells (A549) .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Several studies have reported that certain derivatives of this compound possess effective antibacterial and antifungal properties. These findings suggest potential applications in developing new antibiotics or antifungal agents to combat resistant strains of pathogens .
Neuroprotective Effects
Emerging research indicates that this compound may have neuroprotective effects. In vitro studies have shown that it can protect neuronal cells from oxidative stress and apoptosis, suggesting its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .
Agrochemicals
Pesticide Development
The unique structure of this compound makes it a candidate for the development of new pesticides. Its derivatives have been evaluated for their effectiveness against various agricultural pests and diseases. Some studies have reported that these compounds can inhibit the growth of harmful fungi and insects while being less toxic to beneficial organisms .
Materials Science
Polymer Chemistry
In materials science, this compound has been explored as a building block for synthesizing novel polymers with enhanced mechanical and thermal properties. Research indicates that incorporating this compound into polymer matrices can improve their stability and performance under various environmental conditions .
Case Studies
Mechanism of Action
The mechanism of action of 2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to either activate or inhibit signal transduction pathways .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues of 2-Me-THPP, their biological activities, and distinguishing features:
Key Research Findings
Methyl Substituent Effects: The methyl group in 2-Me-THPP reduces polarity compared to diamino derivatives, improving bioavailability and kinase selectivity . In CaMKII inhibitors, methyl substituents enhance selectivity over other kinases (e.g., PKA, PKC) by occupying hydrophobic pockets .
Sulfur vs. Nitrogen/Oxygen Heterocycles: Thienopyrimidines (e.g., compounds from ) exhibit superior antifungal activity (e.g., MIC = 31.25 μg/mL against C. albicans) compared to nitrogen/oxygen-based pyridopyrimidines, attributed to sulfur’s electron-withdrawing effects and lipophilicity .
Amino Group Contributions: 2-Amino-THPP derivatives (e.g., diaryl ureas) show potent cytotoxicity (IC₅₀ < 1 μM against Bel-7402 cells), surpassing sorafenib, due to hydrogen-bonding interactions with kinase ATP-binding sites .
Mitochondrial Targeting :
- MitoIN-THPP’s THPP core enables mitochondrial accumulation, inhibiting TASK-3 channels and disrupting cancer cell metabolism .
Synthetic Flexibility :
- The THPP scaffold accommodates diverse substituents (e.g., acyl, aryl groups) via multicomponent reactions, enabling rapid optimization for PI3Kδ inhibition (e.g., compound 11f, IC₅₀ = 0.8 nM) .
Biological Activity
2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (CAS No. 676994-65-3) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Research indicates that derivatives of tetrahydropyrido[4,3-d]pyrimidine compounds exhibit various biological activities primarily through their interaction with specific biological targets. Notably, these compounds have been identified as inhibitors of phosphoinositide 3-kinase delta (PI3Kδ), which plays a crucial role in cell signaling pathways related to immune responses and cancer progression.
Key Findings:
- PI3Kδ Inhibition : A study highlighted that a related compound (11f) demonstrated potent and selective inhibition of PI3Kδ, showing efficacy in models of autoimmune diseases and leukocyte malignancies .
- Antitumor Activity : Other studies have indicated that pyrido[2,3-d]pyrimidine derivatives can act as tyrosine kinase inhibitors, which are critical in the treatment of various cancers .
Biological Activity Overview
The following table summarizes the biological activities associated with this compound and its derivatives:
Case Studies
- Case Study on Autoimmune Diseases : In vivo studies demonstrated that the PI3Kδ inhibitor derived from the tetrahydropyrido scaffold effectively reduced antibody production in models of autoimmune diseases, suggesting therapeutic potential in conditions like rheumatoid arthritis .
- Cancer Treatment : Research involving various pyrido[2,3-d]pyrimidine derivatives showed significant antitumor effects against mammary neoplasms through inhibition of key signaling pathways involved in tumor growth and metastasis .
Q & A
Q. Basic
- X-ray Crystallography : The gold standard for confirming the bicyclic structure. SHELX software is widely used for refinement, but challenges arise with disordered solvent molecules or twinning .
- NMR Spectroscopy : -NMR shows distinct signals for the methyl group (δ 1.2–1.4 ppm) and pyrimidine protons (δ 7.8–8.2 ppm). -NMR resolves the tetrahydropyridine ring carbons (δ 25–35 ppm) .
- Mass Spectrometry : ESI-MS typically exhibits [M+H] peaks at m/z 164–166. Discrepancies may occur due to isotopic patterns from chlorine impurities .
What biological activities are associated with this compound, and how are they validated?
Q. Basic
- Kinase Inhibition : The pyridopyrimidine scaffold mimics ATP-binding pockets, making it a candidate for kinase inhibitors. Assays include competitive binding with fluorescent ATP analogs .
- Antimicrobial Activity : Evaluated via microbroth dilution (MIC values <10 µg/mL reported for Mycobacterium tuberculosis). Synergy with existing antibiotics (e.g., rifampicin) is tested using checkerboard assays .
Advanced Note : False positives in bioassays may arise from aggregation-based inhibition, requiring dynamic light scattering (DLS) validation .
How can synthetic routes be optimized for scalability while maintaining enantiomeric purity?
Q. Advanced
- Flow Chemistry : Continuous flow reactors reduce side reactions and improve heat transfer, critical for exothermic steps like cyclization .
- Chiral Resolution : Use of (S)- or (R)-BINOL-based catalysts during methylation steps ensures enantiomeric excess (>90% ee). Chiral HPLC (e.g., Chiralpak IA) validates purity .
Data Contradiction : Microwave-assisted synthesis may degrade thermally sensitive intermediates, necessitating lower power settings (<100 W) .
How should researchers address contradictions in crystallographic data refinement?
Q. Advanced
- Disorder Modeling : SHELXL’s PART instruction resolves disordered solvent molecules. For twinned crystals, TWIN/BASF commands improve R-factors (<0.05) .
- Validation Tools : PLATON’s ADDSYM detects missed symmetry, while CheckCIF flags unusual bond lengths (e.g., C-N bonds >1.5 Å may indicate over-refinement) .
What strategies are recommended for designing bioactivity assays with reduced off-target effects?
Q. Advanced
- Proteome-wide Profiling : Use affinity chromatography with immobilized compound to identify off-target binding .
- Molecular Dynamics (MD) Simulations : Predict binding stability (RMSD <2.0 Å over 100 ns trajectories) and validate with mutagenesis (e.g., K101A mutations in kinase domains) .
Data Table :
| Assay Type | Key Parameters | Reference |
|---|---|---|
| Kinase Inhibition | IC, K (SPR) | |
| Antimicrobial | MIC, MBC |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
